4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole
Overview
Description
4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles This compound features a triazole ring fused with a benzene ring, with a fluorine atom and a methyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluoroaniline with methyl isocyanate, followed by cyclization to form the triazole ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole ring or the substituents.
Substitution: The fluorine atom or the methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Methyl-1H-benzo[d][1,2,3]triazole: Lacks the fluorine atom, which can significantly alter its chemical properties and reactivity.
4-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
4-Fluoro-1H-benzo[d][1,2,3]triazole: Lacks the methyl group, which can affect its steric and electronic properties.
Uniqueness: 4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole is unique due to the presence of both a fluorine atom and a methyl group on the triazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic distribution, making it valuable for specific applications in research and industry.
Biological Activity
4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring fused with a benzene ring, with a fluorine atom and a methyl group attached to the triazole ring. This configuration enhances its lipophilicity and alters electronic distribution, which is crucial for its biological interactions.
Chemical Formula:
- Molecular Weight: 150.12 g/mol
- CAS Number: 2251137-40-1
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties: Studies have shown that triazole derivatives can inhibit the growth of bacteria and fungi. The presence of the fluorine atom enhances antimicrobial efficacy by increasing membrane permeability and disrupting cellular processes.
- Anticancer Activity: The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies indicated that it can inhibit cell proliferation in colon cancer (HCT116) with an IC50 value of approximately 0.43 µM .
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition: The compound may interact with specific enzymes or receptors, modulating their activity. For example, it can bind to the active sites of enzymes involved in cancer cell metabolism, leading to apoptosis and reduced cell migration.
- Induction of Apoptosis: Research has shown that the compound can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .
Case Studies
Several studies have highlighted the biological activity of this compound:
Synthesis and Derivatives
The synthesis of this compound typically involves the cyclization of precursors such as 4-fluoroaniline with methyl isocyanate under specific conditions. This compound serves as a building block for synthesizing more complex molecules with enhanced biological activities.
Properties
IUPAC Name |
4-fluoro-1-methylbenzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c1-11-6-4-2-3-5(8)7(6)9-10-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJPLYSMMSUAFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)F)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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